Alsterpaullone

Catalog No.
S518163
CAS No.
237430-03-4
M.F
C16H11N3O3
M. Wt
293.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Alsterpaullone

CAS Number

237430-03-4

Product Name

Alsterpaullone

IUPAC Name

9-nitro-7,12-dihydro-5H-indolo[3,2-d][1]benzazepin-6-one

Molecular Formula

C16H11N3O3

Molecular Weight

293.28 g/mol

InChI

InChI=1S/C16H11N3O3/c20-15-8-12-11-7-9(19(21)22)5-6-14(11)18-16(12)10-3-1-2-4-13(10)17-15/h1-7,18H,8H2,(H,17,20)

InChI Key

OLUKILHGKRVDCT-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

9-nitro-7,12-dihydroindolo(3,2-d)(1)benzazepin-6(5H)-one, alsterpaullone

Canonical SMILES

C1C2=C(C3=CC=CC=C3NC1=O)NC4=C2C=C(C=C4)[N+](=O)[O-]

The exact mass of the compound Alsterpaullone is 293.08 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 705701. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Benzazepines - Supplementary Records. It belongs to the ontological category of organic heterotetracyclic compound in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Alsterpaullone (9-nitropaullone) is a highly potent, ATP-competitive benzazepinone derivative primarily procured for its dual inhibition of cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3 (GSK-3). Distinguished by a 9-nitro substitution on the paullone core scaffold, it exhibits low-nanomolar affinity for CDK1, CDK2, CDK5, and GSK-3β, significantly outperforming earlier generation inhibitors. For laboratory procurement, its extreme potency allows for minimal dosing, reducing solvent-induced artifacts in sensitive cell-based assays. However, its high reactivity and specific physicochemical profile necessitate strict handling protocols, including protection from light, sub-zero storage, and just-in-time preparation of aqueous dilutions from DMSO stock solutions.

Substituting Alsterpaullone with its closest structural analog, Kenpaullone (9-bromopaullone), or with broad-spectrum benchmark inhibitors like Roscovitine or Lithium Chloride, fundamentally compromises assay sensitivity and specificity. The electron-withdrawing 9-nitro group in Alsterpaullone locks the molecule into an optimal binding conformation within the ATP pocket, yielding up to a 50-fold increase in GSK-3β potency and a 10-fold increase in CDK1 potency compared to Kenpaullone. Attempting to achieve equivalent pathway inhibition with Roscovitine requires scaling concentrations into the high micromolar range, which inevitably triggers off-target kinase suppression and necessitates higher DMSO vehicle volumes that confound phenotypic readouts [1]. Furthermore, using classical inorganic inhibitors like Lithium Chloride for GSK-3 inhibition requires millimolar concentrations that alter cellular osmolarity and fail to achieve the complete transcriptional blockade provided by low-micromolar Alsterpaullone [2].

GSK-3β Affinity and Wnt Pathway Activation

Alsterpaullone demonstrates exceptional affinity for GSK-3β, driven by its 9-nitro modification. In cell-free enzyme assays, Alsterpaullone inhibits GSK-3β with an IC50 of 4 nM, whereas the 9-bromo analog Kenpaullone requires approximately 230 nM to achieve the same inhibition. This ~57-fold enhancement in potency allows researchers to activate the canonical Wnt signaling pathway at significantly lower concentrations, minimizing the risk of off-target cytotoxicity in sensitive primary cell cultures [1].

Evidence DimensionGSK-3β Inhibition (IC50)
Target Compound Data4 nM
Comparator Or BaselineKenpaullone (230 nM)
Quantified Difference~57-fold higher potency
ConditionsCell-free ATP-competitive kinase assay

Procurement of Alsterpaullone over Kenpaullone drastically reduces the required working concentration, preserving cell viability in prolonged differentiation assays.

CDK1/Cyclin B Inhibition Efficiency

When benchmarking against standard purine-derived CDK inhibitors, Alsterpaullone provides a distinct quantitative advantage. Alsterpaullone inhibits CDK1/cyclin B with an IC50 of 35 nM. In contrast, the widely procured benchmark Roscovitine exhibits an IC50 of approximately 650 nM to 700 nM for the same target. This ~20-fold difference means that Alsterpaullone can enforce cell cycle arrest at nanomolar doses, avoiding the high-micromolar DMSO vehicle concentrations required when using Roscovitine [1].

Evidence DimensionCDK1/Cyclin B Inhibition (IC50)
Target Compound Data35 nM
Comparator Or BaselineRoscovitine (~650-700 nM)
Quantified Difference~20-fold greater potency
ConditionsIn vitro histone H1 phosphorylation assay

Enables robust cell cycle synchronization without the confounding solvent toxicity associated with high-dose Roscovitine administration.

Transcriptional Regulation vs. Inorganic Benchmarks

For downstream transcriptional regulation via GSK-3 inhibition, Alsterpaullone vastly outperforms classical inorganic salts. In H4IIE hepatoma cells, a 5 µM dose of Alsterpaullone reduces IGFBP-1 mRNA levels by 90%. Conversely, Lithium Chloride (LiCl), a common procurement substitute for GSK-3 inhibition, requires a massive 20 mM concentration merely to achieve a 60-70% reduction. The organic inhibitor thus provides superior target blockade without the severe osmotic stress induced by millimolar lithium [1].

Evidence DimensionReduction of IGFBP-1 gene expression
Target Compound Data90% reduction at 5 µM
Comparator Or BaselineLithium Chloride (60-70% reduction at 20 mM)
Quantified Difference4,000-fold lower concentration yielding 20-30% greater absolute inhibition
ConditionsH4IIE cell culture, mRNA quantification

Validates the selection of Alsterpaullone over cheap inorganic salts for sensitive gene expression studies where osmotic homeostasis is critical.

Aqueous Stability and Formulation Limitations

While highly potent, Alsterpaullone presents specific handling constraints compared to more stable generic inhibitors. It is highly soluble in DMSO (≥10 mg/mL) but virtually insoluble in water. When diluted into a 1:1 DMSO:PBS (pH 7.2) buffer, its maximum solubility is restricted to ~0.5 mg/mL. More importantly, the compound degrades rapidly in aqueous environments at room temperature. Consequently, aqueous working solutions cannot be stored for more than 24 hours, dictating that buyers must procure dry powder or frozen DMSO aliquots and strictly utilize just-in-time preparation protocols to ensure assay reproducibility .

Evidence DimensionAqueous Working Solution Stability
Target Compound Data< 24 hours at room temperature
Comparator Or BaselineStandard stable generic kinase inhibitors (often stable for days/weeks)
Quantified DifferenceStrict requirement for just-in-time <24h aqueous preparation
Conditions1:1 DMSO:PBS (pH 7.2) buffer at room temperature

Directly impacts procurement strategy and laboratory SOPs, requiring immediate use of aqueous dilutions to prevent false-negative results due to compound degradation.

Stem Cell Differentiation and Wnt Activation

Due to its ultra-potent 4 nM affinity for GSK-3β, Alsterpaullone is the preferred reagent for activating the canonical Wnt/β-catenin pathway in embryogenesis and stem cell fate determination models, where minimizing off-target kinase inhibition and solvent toxicity is paramount [1].

Cell Cycle Synchronization and Apoptosis Induction

Its potent 35 nM inhibition of CDK1/cyclin B makes it an ideal tool compound for inducing G2/M phase arrest and subsequent caspase-9 mediated apoptosis in oncology research, far outperforming Roscovitine in low-dose efficacy and minimizing DMSO-induced artifacts[2].

Neurodegeneration and Taupathies Modeling

Because it dually targets both GSK-3β and CDK5/p25—the two primary kinases responsible for tau hyperphosphorylation—Alsterpaullone is uniquely suited for in vitro models of Alzheimer's disease and related neurodegenerative disorders, offering a consolidated single-agent approach [1].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

293.08004122 Da

Monoisotopic Mass

293.08004122 Da

Heavy Atom Count

22

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

Alsterpaullone

Dates

Last modified: 08-15-2023
1: Faria CC, Agnihotri S, Mack SC, Golbourn BJ, Diaz RJ, Olsen S, Bryant M, Bebenek M, Wang X, Bertrand KC, Kushida M, Head R, Clark I, Dirks P, Smith CA, Taylor MD, Rutka JT. Identification of alsterpaullone as a novel small molecule inhibitor to target group 3 medulloblastoma. Oncotarget. 2015 Aug 28;6(25):21718-29. PubMed PMID: 26061748; PubMed Central PMCID: PMC4673298.
2: Walters BJ, Lin W, Diao S, Brimble M, Iconaru LI, Dearman J, Goktug A, Chen T, Zuo J. High-throughput screening reveals alsterpaullone, 2-cyanoethyl as a potent p27Kip1 transcriptional inhibitor. PLoS One. 2014 Mar 19;9(3):e91173. doi: 10.1371/journal.pone.0091173. eCollection 2014. PubMed PMID: 24646893; PubMed Central PMCID: PMC3960108.
3: Cui C, Wang Y, Wang Y, Zhao M, Peng S. Alsterpaullone, a Cyclin-Dependent Kinase Inhibitor, Mediated Toxicity in HeLa Cells through Apoptosis-Inducing Effect. J Anal Methods Chem. 2013;2013:602091. doi: 10.1155/2013/602091. Epub 2013 Mar 12. PubMed PMID: 23577282; PubMed Central PMCID: PMC3610382.
4: Trevino M, Stefanik DJ, Rodriguez R, Harmon S, Burton PM. Induction of canonical Wnt signaling by alsterpaullone is sufficient for oral tissue fate during regeneration and embryogenesis in Nematostella vectensis. Dev Dyn. 2011 Dec;240(12):2673-9. doi: 10.1002/dvdy.22774. Epub 2011 Nov 2. PubMed PMID: 22052821; PubMed Central PMCID: PMC3672222.
5: Kunick C, Zeng Z, Gussio R, Zaharevitz D, Leost M, Totzke F, Schächtele C, Kubbutat MH, Meijer L, Lemcke T. Structure-aided optimization of kinase inhibitors derived from alsterpaullone. Chembiochem. 2005 Mar;6(3):541-9. PubMed PMID: 15696597.
6: Greenwald RB, Zhao H, Xia J, Wu D, Nervi S, Stinson SF, Majerova E, Bramhall C, Zaharevitz DW. Poly(ethylene glycol) prodrugs of the CDK inhibitor, alsterpaullone (NSC 705701): synthesis and pharmacokinetic studies. Bioconjug Chem. 2004 Sep-Oct;15(5):1076-83. PubMed PMID: 15366962.
7: Soni DV, Jacobberger JW. Inhibition of cdk1 by alsterpaullone and thioflavopiridol correlates with increased transit time from mid G2 through prophase. Cell Cycle. 2004 Mar;3(3):349-57. Epub 2004 Mar 1. PubMed PMID: 14726692.
8: Lahusen T, De Siervi A, Kunick C, Senderowicz AM. Alsterpaullone, a novel cyclin-dependent kinase inhibitor, induces apoptosis by activation of caspase-9 due to perturbation in mitochondrial membrane potential. Mol Carcinog. 2003 Apr;36(4):183-94. PubMed PMID: 12669310.

Explore Compound Types